molecular formula C10H9ClN4 B2604916 N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine CAS No. 2320522-85-6

N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine

Cat. No.: B2604916
CAS No.: 2320522-85-6
M. Wt: 220.66
InChI Key: LYZWICUAHZLRGH-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H9ClN4 and its molecular weight is 220.66. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Mechanical Calculations and Molecular Docking

  • Quantum Mechanical Calculations: A study utilized quantum mechanical calculations to optimize the structure and electronic energies of related compounds for applications in biology, physics, pharmaceuticals, and medicine. The research included analysis on molecular stability, charge localization, and potential biological activity, indicating potential anti-hypertensive activity through molecular docking methods (Aayisha et al., 2019).

Synthesis and Antitumor Activities

  • Antitumor Derivatives Synthesis: Another area of application involves the synthesis of derivatives aiming at antitumor activities. Research has synthesized novel derivatives and tested their preliminary bioassay, showing significant antitumor activities, highlighting the compound's relevance in developing new anticancer agents (Chu De-qing, 2011).

Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives

  • Thiazolo[4,5-d] Pyrimidine Derivatives: Studies have also focused on synthesizing new thiazolo[4,5-d] pyrimidine derivatives from related compounds, showcasing their importance in the development of novel pharmaceuticals or materials with specific properties (Bakavoli et al., 2006).

Investigation of Regioselectivity

  • Regioselectivity in Reactions: Investigations into the regioselective reactions of related compounds have been conducted to understand better the chemical behavior and potential applications in synthesizing more complex molecules (Doulah et al., 2014).

Molecular Structure Analysis

  • Molecular Structure and Non-Covalent Interactions: Research into the molecular structure and non-covalent interactions of related compounds provides insights into their potential applications in material science and drug design, emphasizing the importance of understanding these interactions for developing new compounds (Zhang et al., 2018).

Mechanism of Action

Target of Action

N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine is a potent and selective inhibitor of human factor Xa . Factor Xa plays a crucial role in the coagulation cascade, where it forms a prothrombinase complex with factor Va on platelet surfaces . This complex is responsible for the conversion of prothrombin to thrombin, a key step in the coagulation process .

Mode of Action

This compound acts as a direct, selective, reversible, and competitive inhibitor of human factor Xa . By inhibiting factor Xa, it prevents the formation of the prothrombinase complex, thereby reducing the conversion of prothrombin to thrombin . This ultimately leads to a decrease in blood clot formation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting factor Xa, it disrupts the normal progression of this cascade, preventing the formation of thrombin and subsequent fibrin clot formation .

Pharmacokinetics

The pharmacokinetic properties of this compound include a long half-life, low peak-to-trough ratio, and predictable duration of drug exposure . It is mainly cleared via the hepatobiliary system, making it suitable for patients with severe renal insufficiency . These properties contribute to its consistent anticoagulant effect over 24 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of blood clot formation. By inhibiting factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots . This can help prevent conditions such as deep vein thrombosis and pulmonary embolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH can affect the stability of the compound . Additionally, the presence of other medications can potentially interact with this compound, affecting its efficacy and safety .

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c1-7-4-10(14-6-13-7)15-9-3-2-8(11)5-12-9/h2-6H,1H3,(H,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZWICUAHZLRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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